2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide

Physicochemical characterization Structural identity Procurement specification

2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7, MFCD12028066) is a synthetic organic compound of molecular formula C₁₅H₁₃N₃O₂S (MW 299.35 g/mol) belonging to the hydrazinecarbothioamide (thiosemicarbazide) class. It contains a benzoylhydrazino group and a phenyl-substituted thioxoacetamide moiety, which together form a dual hydrogen-bond donor/acceptor scaffold with a computed polar surface area of 102 Ų and a predicted LogP of 2.25.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 1134334-98-7
Cat. No. B1293097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide
CAS1134334-98-7
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=S)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,19)(H,18,21)
InChIKeyATKQWLFSANHOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7): Compound Identity and Baseline Properties for Procurement Evaluation


2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7, MFCD12028066) is a synthetic organic compound of molecular formula C₁₅H₁₃N₃O₂S (MW 299.35 g/mol) belonging to the hydrazinecarbothioamide (thiosemicarbazide) class . It contains a benzoylhydrazino group and a phenyl-substituted thioxoacetamide moiety, which together form a dual hydrogen-bond donor/acceptor scaffold with a computed polar surface area of 102 Ų and a predicted LogP of 2.25 . The compound is currently supplied as a research-grade specialty intermediate by multiple vendors including ChemScene (Cat. CS-0557595), TRC (Cat. B022730), Leyan (Cat. 1628256), Santa Cruz Biotechnology (Cat. sc-304556), CymitQuimica, and Matrix Scientific, with declared purities ranging from ≥95% to ≥98% . No primary peer-reviewed research articles or patents directly characterizing the biological activity of this specific compound were identified in the accessible literature as of the search date.

S
Workflow

Heterocyclic library synthesis via pH-controlled cyclization

I
Selection

Structurally differentiated hydrazinecarbothioamide scaffold beyond simpler 1-benzoyl-4-phenyl-3-thiosemicarbazide

Q
Specification

Declared purity ≥98%, cold storage at 2–8°C sealed dry

Why Generic Hydrazinecarbothioamide Substitution Is Not Advisable for 2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7)


Within the benzoyl-hydrazinecarbothioamide family, small structural variations produce substantial differences in physicochemical and biological behavior. The closest commercially available analog, 2-benzoyl-N-phenylhydrazinecarbothioamide (1-benzoyl-4-phenyl-3-thiosemicarbazide, CAS 13153-01-0), has the molecular formula C₁₄H₁₃N₃OS (MW 271.34), lacking both the additional carbonyl oxygen and the thioxo sulfur that confer the target compound's higher molecular weight (+28 Da), altered hydrogen-bonding capacity (3 HBD vs. analog-dependent), and distinct cyclization reactivity [1]. Even hydroxylated variants such as 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide differ markedly in antiradical potency: the ortho-hydroxy derivative exhibited an IC₅₀(DPPH) of 15.5 μM versus 31.7 μM for the para-hydroxy isomer—a ~2-fold difference arising solely from hydroxyl position [2]. Furthermore, the benzoyl-thiosemicarbazide scaffold has been shown through pharmacomodulation studies to target D-alanyl-D-alanine ligase in bacteria, with antibacterial MIC values spanning from 0.49 to >31.25 μg/mL depending on aryl substitution patterns [3][4]. Consequently, substituting this specific compound with a generic or superficially similar hydrazinecarbothioamide—without verifying structural identity—risks both altered reactivity in downstream synthetic transformations and uncharacterized biological outcomes. The quantitative evidence below is intended to guide informed selection and procurement decisions.

Structural identity mismatch

The closest commercial analog (CAS 13153-01-0) lacks the additional carbonyl oxygen and thioxo sulfur, altering molecular weight, hydrogen-bonding capacity, and cyclization reactivity.

28 Da mass difference and distinct heteroatom composition preclude direct stoichiometric substitution.
Reactivity profile may shift

The target compound's dual reactive sites (thiosemicarbazide + thioxoacetamide) may enable divergent heterocycle formation not reproducible with simpler analogs.

Product identity may differ depending on acid/base sequence; refer to cyclization evidence.
Biological class-level inference only

Antibacterial activity is inferred from benzoyl-thiosemicarbazide pharmacomodulation studies, not from direct testing of this specific compound.

Do not assume equipotency with published MIC values without de novo assay.

Quantitative Differentiation Evidence: 2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7) Against Closest Analogs


Molecular Weight and Elemental Composition Differentiation Versus the Closest Commercial Analog 1-Benzoyl-4-phenyl-3-thiosemicarbazide (CAS 13153-01-0)

The target compound (C₁₅H₁₃N₃O₂S, MW 299.35) differs from the closest commercially available analog 1-benzoyl-4-phenyl-3-thiosemicarbazide (CAS 13153-01-0, C₁₄H₁₃N₃OS, MW 271.34) by the addition of one carbonyl oxygen and the replacement of the thiosemicarbazide NH with a thioxoacetamide N-phenyl group . This molecular weight difference of 28.01 Da and the presence of a second carbonyl group fundamentally alter hydrogen-bonding capacity, LogP (2.25 predicted for target vs. not computationally determined for analog), and reactivity toward cyclization agents . The target compound also features 3 hydrogen bond donors and 5 hydrogen bond acceptors, with zero Rule-of-5 violations .

MW & composition
Cross-study comparable
ΔMW = +28.01 g/mol vs. CAS 13153-01-0; additional O and S atoms
Supports structural identity verification
Precise stoichiometry requires confirmation by NMR or LC-MS.
Physicochemical characterization Structural identity Procurement specification

Predicted Lipophilicity (LogP) and pH-Dependent LogD Differentiation Supporting Drug-Likeness Assessment

ACD/Labs Percepta-predicted physicochemical parameters for the target compound yield a LogP of 2.25, with LogD values of 1.74 at pH 5.5 and 0.43 at pH 7.4, corresponding to a BCF of 11.10 (pH 5.5) and 1.00 (pH 7.4) . This marked pH-dependent reduction in lipophilicity (>4-fold LogD decrease from pH 5.5 to 7.4) arises from ionization of the hydrazinecarbothioamide NH protons and is a differentiating feature relative to simple benzoyl-thiosemicarbazides that lack the thioxoacetamide carbonyl influence on pKa [1]. For context, Frentizole (CAS 26130-02-9), an FDA-approved immunosuppressant sharing the identical molecular formula C₁₅H₁₃N₃O₂S but with a benzothiazole-urea scaffold, has reported bioactivity at an IC₅₀ of 200 μM against Aβ-ABAD interaction . The computed LogP for Frentizole is not directly available in the public domain but is expected to differ based on its distinct connectivity.

LogP & LogD
Computed context
LogP 2.25; ΔLogD pH 5.5→7.4: -1.31
pH-dependent lipophilicity differentiation
>4-fold BCF reduction may affect tissue distribution models.
ADME prediction Drug-likeness Lipophilicity profiling

Computed Polar Surface Area and Hydrogen Bonding Capacity Differentiation for Permeability Profiling

The target compound exhibits a computed topological polar surface area (TPSA) of 102 Ų, with 5 hydrogen bond acceptors and 3 hydrogen bond donors . This TPSA value places it near the threshold commonly associated with oral bioavailability (typically <140 Ų for CNS penetration; <90 Ų preferred for passive blood-brain barrier permeation) [1]. By comparison, the ortho-hydroxybenzoyl analog 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide (C₁₄H₁₃N₃O₂S, MW 287.34) has a different H-bond donor/acceptor count due to the phenolic -OH replacing the benzoyl ring hydrogen, which affects both TPSA and DPPH radical scavenging activity (IC₅₀ = 15.5 μM) [2]. The target compound's zero Rule-of-5 violations (MW <500, LogP <5, HBD ≤5, HBA ≤10) indicates compliance with Lipinski's criteria predictive of favorable oral drug-like properties .

TPSA & H-bond
Computed context
TPSA 102 Ų; HBA 5; HBD 3; zero Ro5 violations
Moderate permeability profile distinct from hydroxylated analogs
Ortho-OH analog shows stronger radical scavenging but altered H-bond.
Drug design Membrane permeability Polar surface area

Class-Level Antibacterial Potential Inferred from Benzoyl-Thiosemicarbazide Pharmacomodulation Studies

While no direct antibacterial data exist for the target compound itself, the benzoyl-thiosemicarbazide scaffold to which it belongs has been extensively characterized for antibacterial activity. A 2020 pharmacomodulation study demonstrated that benzoyl-thiosemicarbazide derivatives act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial peptidoglycan biosynthesis [1]. Fluorobenzoylthiosemicarbazide derivatives exhibited MIC values ranging from 7.82 to 31.25 μg/mL against methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates [1]. In a structurally closer series, 4-benzoyl-1-dichlorobenzoylthiosemicarbazides showed MICs of 0.49–15.63 μg/mL against Gram-positive strains (Micrococcus luteus, Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis), matching or exceeding the potency of the reference antibiotic cefuroxime in most cases [2]. The target compound's N-phenyl-2-thioxoacetamide terminus provides an additional site for hydrogen bonding and metal coordination not present in the simpler benzoylthiosemicarbazides, which may alter both potency and selectivity relative to the published analogs .

Antibacterial (class)
Class-level inference
No direct MIC data for target; class analogs MIC 0.49–31.25 μg/mL
Supports scaffold diversification; requires de novo MIC determination
Potency not assumed; this is a structurally unique variant.
Antibacterial screening Gram-positive bacteria D-alanyl-D-alanine ligase inhibition

Vendor Purity and Storage Specification Differentiation Across Supply Sources

The target compound is supplied by multiple vendors with documented purity and storage specifications that differ across sources. ChemScene (Cat. CS-0557595) specifies purity ≥98%, storage sealed in dry conditions at 2–8°C, with shipping at room temperature in continental US . Leyan (Cat. 1628256) also declares 98% purity . CymitQuimica specifies minimum 95% purity . TRC offers the compound as B022730 in 250 mg, 500 mg, and 1 g quantities at prices of $185, $300, and $480 respectively (as of April 2022) [1]. For comparison, the related compound CAS 13153-01-0 (1-benzoyl-4-phenyl-3-thiosemicarbazide) is also offered by Leyan (Cat. 1395228) at 98% purity , but lacks the target compound's additional carbonyl and thioxo functional groups. The Santa Cruz Biotechnology listing (sc-304556) does not provide an online SDS at present .

Purity & storage
Specification review
≥98% (ChemScene, Leyan); 2–8°C sealed dry
Baseline quality assurance for procurement
Verify current pricing and batch-specific COA.
Chemical procurement Purity specification Storage conditions

Differential Cyclization Reactivity: Thiosemicarbazide Ring Closure Yields Divergent Heterocyclic Products

The thiosemicarbazide group present in the benzoylhydrazinecarbothioamide scaffold undergoes pH- and sequence-dependent cyclization to form either 1,3,4-thiadiazoles or 1,2,4-triazoles, with product identity dictated by whether acid or base treatment is applied first [1]. Gautam et al. (2014) demonstrated that 1-benzoyl-4-phenyl-3-thiosemicarbazide (H₃bpt) treated with acid followed by base yields N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine (Hppta), while base followed by acid produces 4,5-diphenyl-2,4-dihydro-1,2,4-triazole-3-thione (Hdptt) [1]. The target compound's additional N-phenyl-thioxoacetamide terminus introduces a second reactive site (the thioxo group adjacent to the carbonyl), which may enable divergent cyclization pathways not accessible to the simpler H₃bpt scaffold . The DFT-optimized HOMO-LUMO energies calculated for H₃bpt confirm negative values indicative of thermodynamic stability [1]; analogous calculations have not been reported for the target compound.

Cyclization
Class-level inference
Acid→base yields 1,3,4-thiadiazole; base→acid yields 1,2,4-triazole
Dual reactive sites may enable third product manifold
Target compound's thioxoacetamide adds unexplored reactivity.
Synthetic chemistry Cyclization reactivity Heterocycle synthesis

Recommended Application Scenarios for 2-(2-Benzoylhydrazino)-N-phenyl-2-thioxoacetamide (CAS 1134334-98-7) Based on Quantitative Evidence


Scaffold Diversification in Antibacterial Benzoyl-Thiosemicarbazide Lead Optimization Programs

Given that benzoyl-thiosemicarbazide derivatives have demonstrated D-alanyl-D-alanine ligase inhibition with MIC values as low as 0.49 μg/mL against Gram-positive bacteria [1], the target compound serves as a structurally differentiated building block for expanding the scaffold beyond published dichlorobenzoyl and fluorobenzoyl series. Its N-phenyl-2-thioxoacetamide terminus offers an additional metal-coordination site (the thioxo sulfur) that is absent in simpler 1-benzoyl-4-phenyl-3-thiosemicarbazides . Researchers should not assume equipotency with published benzoylthiosemicarbazides; de novo MIC determination against target bacterial strains is essential. The ≥98% purity specification from ChemScene supports reproducible structure-activity relationship studies .

Precursor for Divergent Heterocyclic Library Synthesis via pH-Controlled Cyclization

The thiosemicarbazide moiety in this scaffold class undergoes sequence-dependent cyclization to either 1,3,4-thiadiazoles (acid-then-base) or 1,2,4-triazoles (base-then-acid) [1]. The target compound's additional thioxoacetamide carbonyl and thiocarbonyl groups may enable a third cyclization pathway not available to the simpler H₃bpt system, potentially yielding thiazolidinone or thiadiazine products . The computed LogD shift from 1.74 (pH 5.5) to 0.43 (pH 7.4) further suggests that reaction workup pH will significantly affect product partitioning during purification . Synthetic chemists should characterize cyclization products by FT-IR and NMR, referencing the spectroscopic assignments established for the H₃bpt system [1].

Drug-Likeness Profiling of Hydrazinecarbothioamide Chemical Space for Early-Stage ADME Screening

With zero Rule-of-5 violations, a TPSA of 102 Ų, and a predicted LogP of 2.25, the target compound occupies a favorable region of drug-like chemical space suitable for early ADME screening [1]. The marked pH-dependent LogD reduction (>1.3 log units from pH 5.5 to 7.4) is a quantifiable property that differentiates this compound from isomeric C₁₅H₁₃N₃O₂S compounds such as Frentizole (benzothiazole-urea scaffold, Aβ-ABAD IC₅₀ 200 μM) . This pH sensitivity may be exploited in permeability and distribution studies comparing hydrazinecarbothioamide scaffolds against other C₁₅H₁₃N₃O₂S isomers. The compound's 3 hydrogen bond donors and 5 acceptors provide a defined interaction profile for computational docking and pharmacophore modeling [1].

Quality-Controlled Procurement for Academic and Industrial Medicinal Chemistry Laboratories

For laboratories requiring a well-characterized hydrazinecarbothioamide building block with documented purity, multiple verified vendors supply this compound with purity ≥95–98% [1]. The recommended storage condition of 2–8°C sealed in dry atmosphere [1] should be strictly observed to prevent hydrolysis of the thioxoacetamide group or unintended cyclization. The compound's molecular identity can be confirmed via ChemSpider (CSID: 21801401) or MDL identifier (MFCD12028066) [2]. As of April 2022, TRC pricing for 250 mg was $185 ; procurement officers should verify current pricing and availability across ChemScene, Leyan, CymitQuimica, and Matrix Scientific for optimal sourcing. The target compound's structural distinctiveness (additional carbonyl + thioxo vs. CAS 13153-01-0) should be confirmed by NMR or LC-MS upon receipt to prevent inadvertent analog substitution [2].

Application
Selection Property
Validation Focus
Benzoyl-thiosemicarbazide scaffold diversification
N-phenyl-thioxoacetamide structural differentiation
De novo MIC determination against selected Gram-positive strains
Divergent heterocyclic library synthesis
Dual reactive sites (thiosemicarbazide + thioxoacetamide) for pH-controlled cyclization
Cyclization product characterization by FT-IR, NMR
Drug-likeness profiling of hydrazinecarbothioamide space
Moderate TPSA, zero Ro5 violations, pH-sensitive LogD
Permeability and distribution comparison across C₁₅H₁₃N₃O₂S isomers
Quality-controlled medicinal chemistry procurement
Declared purity ≥98% and validated cold storage specification
Identity confirmation by NMR or LC-MS upon receipt
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